molecular formula C12H11BrClNO2 B143899 5-Bromo-4-chloro-3-indolyl butyrate CAS No. 129541-43-1

5-Bromo-4-chloro-3-indolyl butyrate

Cat. No. B143899
CAS RN: 129541-43-1
M. Wt: 316.58 g/mol
InChI Key: UKTKOBRRRRODGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-3-indolyl butyrate is a biochemical compound used in the biomedical industry . It is commonly utilized as a substrate in assays for the detection of esterases and lipases .


Synthesis Analysis

5-Bromo-4-chloro-3-indolyl butyrate is an enzyme substrate . It is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole .


Molecular Structure Analysis

The empirical formula of 5-Bromo-4-chloro-3-indolyl butyrate is C12H11BrClNO2 . The molecular weight is 316.58 . The SMILES string representation is CCCC(=O)Oc1c[nH]c2ccc(Br)c(Cl)c12 .


Chemical Reactions Analysis

5-Bromo-4-chloro-3-indolyl butyrate is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indolyl butyrate is a white powder . It is soluble in acetone at 50 mg/mL, forming a clear, colorless solution . The compound should be stored at temperatures below -20°C .

Scientific Research Applications

Enzymology and Drug Discovery

5-Bromo-4-chloro-3-indolyl butyrate is commonly used as a substrate in assays for the detection of esterases and lipases. This application is crucial in enzymology research, where understanding enzyme activity is fundamental. Additionally, it aids in drug discovery by identifying potential drug targets .

Biochemical Assays

This compound serves as a substrate for beta-galactosidase, an enzyme that cleaves glycosidic bonds to produce a colored product upon dimerization. It’s used to detect enzyme activity in histochemistry and bacteriology, which is essential for diagnosing various conditions .

Pigment Precursors

It acts as a colorless precursor that can be transformed into colored compounds through biological mechanisms. These properties make it valuable in biochemical assays and diagnosis as indicators, especially as enzyme substrates .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl butyrate is carboxyl esterase , an enzyme that plays a crucial role in the hydrolysis of ester bonds . This compound is commonly utilized as a substrate in assays for the detection of esterases .

Mode of Action

5-Bromo-4-chloro-3-indolyl butyrate interacts with its target, carboxyl esterase, through a process known as hydrolysis . This interaction results in the cleavage of the ester bond in the compound, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .

Biochemical Pathways

The hydrolysis of 5-Bromo-4-chloro-3-indolyl butyrate by carboxyl esterase is a key step in the biochemical pathway of this compound. The product of this reaction, 5-bromo-4-chloro-3-hydroxy-1H-indole, immediately dimerises to give an intensely blue product . This color change is often used in assays to detect the activity of esterases .

Pharmacokinetics

It is known that the compound is soluble in acetone , which may influence its bioavailability.

Result of Action

The action of 5-Bromo-4-chloro-3-indolyl butyrate results in the production of a blue precipitate . This is a direct result of the hydrolysis of the compound by carboxyl esterase and the subsequent dimerisation of the hydrolysis product . This color change is often used as a visual indicator of esterase activity in various research fields, including enzymology and drug discovery .

Action Environment

The action, efficacy, and stability of 5-Bromo-4-chloro-3-indolyl butyrate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and protected from light to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

Future Directions

5-Bromo-4-chloro-3-indolyl butyrate can be used as a substrate for carboxyl esterase, yielding a blue precipitate upon cleavage . It is also used to detect the activity of this enzyme in histochemistry and bacteriology .

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2/c1-2-3-10(16)17-9-6-15-8-5-4-7(13)12(14)11(8)9/h4-6,15H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKOBRRRRODGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350895
Record name 5-Bromo-4-chloro-3-indolyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl butyrate

CAS RN

129541-43-1
Record name 5-Bromo-4-chloro-3-indolyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-(1H-indol-3-yl) butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl butyrate
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.